Triple-Target Inhibition vs. Selective AChE Inhibitors
AChE-IN-11 exhibits a balanced triple inhibition profile with IC50 values of 7.9 μM for AChE, 9.9 μM for MAO-B, and 8.3 μM for BACE1 [1]. In contrast, the prototypical AChE inhibitor donepezil demonstrates high potency against AChE (IC50 ~6.7 nM) but lacks any meaningful inhibitory activity against MAO-B or BACE1, as it is a selective AChE inhibitor [2][3]. This fundamental difference in target engagement profile renders AChE-IN-11 uniquely suited for studies requiring simultaneous modulation of multiple AD-relevant pathways.
| Evidence Dimension | Multitarget inhibition profile |
|---|---|
| Target Compound Data | AChE IC50 = 7.9 μM, MAO-B IC50 = 9.9 μM, BACE1 IC50 = 8.3 μM |
| Comparator Or Baseline | Donepezil (AChE IC50 ≈ 0.0067 μM; no reported inhibition of MAO-B or BACE1) |
| Quantified Difference | AChE-IN-11 inhibits three AD-relevant targets, whereas donepezil is a selective AChE inhibitor |
| Conditions | In vitro enzymatic assays using eeAChE, recombinant human MAO-B, and BACE1 FRET assay |
Why This Matters
Researchers investigating multitarget-directed ligand (MTDL) strategies for Alzheimer's disease require compounds with verified activity across multiple targets, not just high potency against a single enzyme.
- [1] Gaofeng Zhu, Lei Tang, Zhipei Sang, Xinfeng Li, Jing Yang, Ying He, Jing Mi. Development of novel 2-acetylphenol-O-alkylhydroxyethylamine derivatives as multifunctional agents for Alzheimer's disease treatment. Medicinal Chemistry Research, 2021, 30, 2016–2029. DOI: 10.1007/s00044-021-02786-7. View Source
- [2] Probes & Drugs Portal. Donepezil Hydrochloride (PD001165) - Reversible, selective AChE inhibitor with IC50 of 6.7 nM. View Source
- [3] PMC Table 1. IC50 values of compounds against AChE enzyme (includes donepezil IC50 = 0.029 ± 0. μM). View Source
